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molecular formula C6H10N4S B3011713 N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea CAS No. 72620-48-5

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea

Cat. No. B3011713
M. Wt: 170.23
InChI Key: DPCYWXJDYRBQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017608B2

Procedure details

This material is prepared from 2,5-dimethyl-2H-pyrazol-3-ylamine following the procedure described for (1H-pyrazol-3-yl)-thiourea (35a)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([NH2:7])=[CH:5][C:4]([CH3:8])=[N:3]1.N1C=CC([NH:14][C:15](N)=[S:16])=N1>>[CH3:1][N:2]1[C:6]([NH:7][C:15]([NH2:14])=[S:16])=[CH:5][C:4]([CH3:8])=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C=C1N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=C(C=C1)NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN1N=C(C=C1NC(=S)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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